3-(Quinoxalin-2-yl)propanoic acid
Overview
Description
3-(Quinoxalin-2-yl)propanoic acid is a compound with the molecular formula C11H10N2O2 . It is a weak base and can form salts with acids . It is an important biological agent with several prominent pharmacological effects .
Synthesis Analysis
The synthesis of quinoxaline and its derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 3-(Quinoxalin-2-yl)propanoic acid consists of a quinoxaline ring attached to a propanoic acid group . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of numerous chemical reactions. For instance, a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions was used to convert compound 2 into the Z-configured dehydroamino acid derivative 5 .Physical And Chemical Properties Analysis
3-(Quinoxalin-2-yl)propanoic acid is a low melting solid and is miscible in water . It has a molecular weight of 202.21 .Scientific Research Applications
Antimicrobial Drug Development
3-(Quinoxalin-2-yl)propanoic acid derivatives, due to their molecular similarity with fluoroquinolone antibiotics, are being explored for their potential as antimicrobial drugs. Analytical methods for quality control of these derivatives as active pharmaceutical ingredients (API) have been developed, focusing on solving the problem of tautomeric forms and identifying specific by-products of synthesis through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) (Zubkov et al., 2016).
Corrosion Inhibition
Quinoxaline-based propanones have been studied as inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action, forming a pseudo-capacitive film on the steel surface. Their adsorption and corrosion inhibition efficiency are investigated using various methods, including electrochemical impedance spectroscopy and quantum chemical calculations (Olasunkanmi & Ebenso, 2019).
VEGF Inhibitors for Anti-Angiogenesis
Derivatives of 3-(Quinoxalin-2-yl)propanoic acid have shown potent inhibitory activity against vascular endothelial growth factor (VEGF)-induced proliferation, suggesting their potential use in inhibiting angiogenesis. A convenient and simple synthetic method for these derivatives has been developed, contributing to their application as VEGF inhibitors (Aoki et al., 2007).
Anticancer Activity
Certain derivatives of 3-(Quinoxalin-2-yl)propanoic acid exhibit anticancer activity. These compounds have been synthesized and evaluated against human cancer cell lines, demonstrating their potential as therapeutic agents. The structural properties of these compounds, including the presence of a quinoxaline ring and a peptidomimetic side chain, have been linked to their antiproliferative activity (El Rayes et al., 2019).
Pesticidal Activities
Quinoxaline derivatives, including those with a 3-(Quinoxalin-2-yl)propanoic acid structure, have been synthesized and tested for various pesticidal activities, such as herbicidal, fungicidal, and insecticidal effects. These studies help in the discovery of new pesticides with novel modes of action (Liu et al., 2020).
Future Directions
Quinoxaline and its derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens, and quinoxalines are an essential moiety to treat infectious diseases .
properties
IUPAC Name |
3-quinoxalin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKLYVOIQWTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303429 | |
Record name | 3-(quinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinoxalin-2-yl)propanoic acid | |
CAS RN |
1500-99-8 | |
Record name | 2-Quinoxalinepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(quinoxalin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.